
Vonoprazan
Vue d'ensemble
Description
Le Vonoprazan est un inhibiteur de la pompe à protons compétitif pour le potassium de première génération, utilisé principalement pour le traitement des troubles liés à l'acidité, tels que les ulcères gastroduodénaux et l'oesophagite par reflux. Il est également utilisé en association avec des antibiotiques pour l'éradication des infections à Helicobacter pylori . Contrairement aux inhibiteurs de la pompe à protons traditionnels, le this compound offre une suppression plus puissante et plus durable de la sécrétion d'acide gastrique .
Méthodes De Préparation
La synthèse du Vonoprazan implique plusieurs étapes :
Réaction initiale : Le 5-(2-fluorophényl)-1H-pyrrole-3-carboxaldéhyde est dissous dans un solvant organique et mélangé à une solution d'alcool méthylamine pour générer une imine.
Protection par Boc : Le composé intermédiaire est dissous dans un solvant organique et mis à réagir avec l'anhydride Boc dans des conditions de bain de glace pour former un autre intermédiaire.
Déprotection : Le produit sulfonylé est traité avec de l'acide trifluoroacétique et du dichlorométhane pour éliminer le groupe protecteur Boc.
Salification : Le produit final est obtenu en salifiant le composé déprotégé avec de l'acide fumarique pour produire du fumarate de this compound.
Analyse Des Réactions Chimiques
Le Vonoprazan subit diverses réactions chimiques, notamment :
Oxydation et réduction : La synthèse implique des étapes de réduction utilisant des borohydrures métalliques.
Substitution : La sulfonylation avec le chlorure de 3-pyridinesulfuryle est une réaction de substitution clé dans sa synthèse.
Réactifs courants : La méthylamine, les borohydrures métalliques, l'anhydride Boc, l'hydrure de sodium, l'éther couronne et le chlorure de 3-pyridinesulfuryle sont couramment utilisés.
Produits principaux : Le produit principal est le fumarate de this compound, qui est utilisé dans les formulations pharmaceutiques.
Applications de la recherche scientifique
Le this compound a plusieurs applications de recherche scientifique :
Médecine : Il est utilisé pour traiter les troubles liés à l'acidité et comme adjuvant dans la thérapie d'éradication de Helicobacter pylori
Essais cliniques : Il a été évalué dans divers essais cliniques pour son efficacité dans le traitement du reflux gastro-oesophagien et d'autres affections liées à l'acidité
Mécanisme d'action
Le this compound agit en inhibant le système enzymatique H+, K±ATPase de manière compétitive pour le potassium. Cette inhibition supprime la sécrétion d'acide gastrique basale et stimulée à la surface sécrétoire des cellules pariétales gastriques . Le composé forme des liaisons disulfures avec la molécule de cystéine de la H+/K±ATPase, ce qui entraîne une suppression rapide, profonde et durable de la sécrétion d'acide gastrique .
Applications De Recherche Scientifique
Vonoprazan is a potassium-competitive acid blocker that has been shown to be effective in treating acid-related disorders .
Cost-Effectiveness
- A study demonstrated that this compound is a cost-effective treatment option, despite higher medical costs associated with its long-term use .
Pharmacokinetics
- No clinically meaningful drug-drug interactions were observed, and this compound was well tolerated when administered with low-dose aspirin (LDA) or nonsteroidal anti-inflammatory drugs (NSAIDs) .
Safety
- This compound was associated with no safety concerns during an 8-week study, while there was a dose-dependent increase in serum gastrin .
Data Tables
Table 1: Clinical Outcomes of this compound vs. Esomeprazole and Lansoprazole
Outcome | This compound 10 mg | Esomeprazole 20 mg | Lansoprazole 15 mg |
---|---|---|---|
Clinical outcomes | |||
GI bleeding per 100 patients | |||
Inpatient | 3.26 | 26.21 | 21.71 |
Outpatient | 7.53 | 36.35 | 83.78 |
GI bleeding death | 0.25 | 2.02 | 1.67 |
Acute CV events | |||
Inpatient | 12.64 | 14.13 | 13.90 |
Outpatient | 9.44 | 10.54 | 10.37 |
Acute CV events deaths | 1.82 | 2.00 | 1.97 |
Total discounted LY | 12.47 | 12.35 | 12.38 |
Total discounted QALYs | 10.01 | 9.66 | 9.72 |
Cost outcomes (JPY) | |||
Drug | 853,602 | 773,323 | 512,448 |
GI bleeding | 33,960 | 256,601 | 239,460 |
Acute CV events | 171,949 | 195,732 | 192,022 |
Total | 1,059,510 | 1,225,657 | 943,930 |
Table 2: Clinical Outcomes in Different Scenarios
Outcome | Scenario 1 | Scenario 2 | Scenario 3 |
---|---|---|---|
This compound 10 mg | This compound 10 mg | This compound 10 mg | |
Lansoprazole 15 mg (generic) | Esomeprazole 20 mg | Esomeprazole 20 mg | |
Clinical outcomes | |||
GI bleeding per 100 patients | |||
Inpatient | 3.26 | 3.26 | 3.26 |
21.71 | 26.23 | 26.15 | |
Outpatient | 7.53 | 7.53 | 7.52 |
83.78 | 36.39 | 36.26 | |
GI bleeding deaths | 0.25 | 0.25 | 0.25 |
1.67 | 2.02 | 2.01 | |
Acute CV events per 100 patients | |||
Inpatient | 12.64 | 12.56 | 12.84 |
13.90 | 13.65 | 15.28 | |
Outpatient | 9.44 | 9.37 | 9.59 |
10.37 | 10.19 | 11.41 | |
Acute CV event deaths | 1.82 | 1.81 | 1.85 |
1.97 | 1.94 | 2.14 |
Case Studies
Mécanisme D'action
Vonoprazan works by inhibiting the H+, K±ATPase enzyme system in a potassium-competitive manner. This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells . The compound forms disulfide bonds with the cysteine molecule of H+/K±ATPase, leading to rapid, profound, and sustained suppression of gastric acid secretion .
Comparaison Avec Des Composés Similaires
Le Vonoprazan est comparé aux inhibiteurs de la pompe à protons traditionnels tels que l'oméprazole et le pantoprazole :
Puissance : Le this compound est plus puissant et plus long que les inhibiteurs de la pompe à protons traditionnels.
Composés similaires : D'autres inhibiteurs de la pompe à protons compétitifs pour le potassium comprennent le tegoprazan.
Les propriétés uniques du this compound en font une alternative précieuse aux inhibiteurs de la pompe à protons traditionnels pour le traitement des troubles liés à l'acidité.
Activité Biologique
Vonoprazan is a potassium-competitive acid blocker (P-CAB) that has emerged as an effective treatment for various gastrointestinal disorders, particularly gastroesophageal reflux disease (GERD) and Helicobacter pylori (H. pylori) eradication. This article explores the biological activity of this compound, focusing on its pharmacodynamics, efficacy, safety profile, and interactions with other drugs.
This compound acts by reversibly binding to the gastric proton pump, specifically the H+, K+-ATPase enzyme, which is crucial for gastric acid secretion. Unlike traditional proton pump inhibitors (PPIs), this compound does not require activation in an acidic environment, allowing for rapid and sustained acid suppression. Its potency is approximately 350 times greater than that of PPIs, leading to more effective management of acid-related disorders .
Pharmacokinetics
- Absorption : After oral administration, this compound reaches peak plasma concentration (Tmax) within 1-2 hours.
- Bioavailability : Approximately 9% in rats, indicating significant first-pass metabolism.
- Distribution : High volume of distribution exceeding body volume by tenfold.
- Metabolism : Primarily metabolized by CYP3A4 and CYP2C19 enzymes.
- Half-life : Estimated mean elimination half-life is up to nine hours .
Treatment of GERD
A systematic review and meta-analysis demonstrated that this compound significantly improves healing rates in PPI-resistant erosive esophagitis (EE). The healing rates were reported as follows:
Time Point | Healing Rate (%) | 95% Confidence Interval |
---|---|---|
Week 4 | 91.7 | 86.8 - 94.8 |
Week 8 | 88.5 | 69.7 - 96.2 |
Additionally, maintenance rates were high at various follow-up points:
H. pylori Eradication
In a randomized clinical study comparing this compound with amoxicillin against standard triple therapy involving rabeprazole, this compound-based regimens achieved superior eradication rates:
Treatment Group | Eradication Rate (%) |
---|---|
This compound + Amoxicillin (14 days) | 92.5 |
This compound + Amoxicillin (10 days) | 91.6 |
Rabeprazole Triple Therapy | 80.1 |
These results highlight the efficacy of this compound in eradicating H. pylori compared to traditional therapies .
Safety Profile
The short-term safety profile of this compound is generally comparable to that of PPIs, with treatment-emergent adverse events occurring at rates of 33.3% for this compound versus 26.4% for PPIs . Serious adverse events were notably absent in studies focusing on PPI-resistant GERD patients .
Drug Interactions
Research indicates that this compound can inhibit several cytochrome P450 enzymes, including CYP3A4, CYP2C9, CYP2D6, and CYP2B6. This inhibition may lead to altered metabolism of co-administered drugs, necessitating caution when prescribing this compound alongside medications metabolized by these pathways .
Propriétés
IUPAC Name |
1-[5-(2-fluorophenyl)-1-pyridin-3-ylsulfonylpyrrol-3-yl]-N-methylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-19-10-13-9-17(15-6-2-3-7-16(15)18)21(12-13)24(22,23)14-5-4-8-20-11-14/h2-9,11-12,19H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFDBKMOZYNOTPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN(C(=C1)C2=CC=CC=C2F)S(=O)(=O)C3=CN=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20236869 | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
Slightly soluble | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Vonoprazan is a potassium-competitive acid blocker (PCAB) that inhibits the H+, K+-ATPase enzyme system in a potassium-competitive manner. Through this mechanism, vonoprazan suppresses basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells. Although both classes of drugs inhibit the H+, K+-ATPase, the mechanism of action of PCABs differs from that of proton-pump inhibitors (PPIs). PPIs form a covalent disulphide bond with a cysteine residue on the H+, K+-ATPase, which leads to the inactivation of the enzyme, while PCABs interfere with the binding of K+ to the H+, K+-ATPase. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
881681-00-1 | |
Record name | Vonoprazan | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=881681-00-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vonoprazan [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0881681001 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Vonoprazan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20236869 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | VONOPRAZAN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1R5L3J156G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
194.8°C | |
Record name | Vonoprazan | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11739 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.